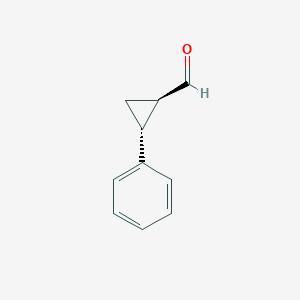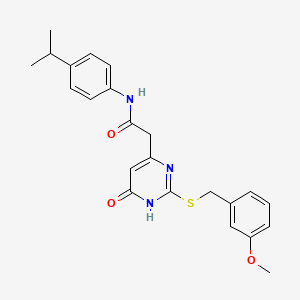
1-(3-(4-オキソキナゾリン-3(4H)-イル)ピペリジン-1-イル)-4-フェニルブタン-1,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound known for its diverse potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines several functional groups, making it an interesting subject for scientific research.
科学的研究の応用
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Biology: It has shown promise in biochemical studies for its ability to interact with specific proteins and enzymes. Medicine: Research suggests potential therapeutic applications, including anticancer and antimicrobial properties. Industry: The compound is explored for use in the development of new materials and as a catalyst in various industrial processes.
準備方法
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step process, beginning with the reaction of 4-oxoquinazoline with piperidine to form the intermediate 4-oxoquinazolin-3(4H)-ylpiperidine. This intermediate is then subjected to acylation with 4-phenylbutane-1,4-dione under controlled conditions to yield the desired compound.
Industrial production methods: For industrial-scale production, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. The process may also include steps for purification and characterization to ensure the compound meets required standards.
化学反応の分析
Types of reactions: 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, enhancing its functionality.
Reduction: It can be reduced to yield different analogs with altered properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule.
Common reagents and conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various acids and bases for substitution reactions are commonly used. The reactions are typically carried out under ambient or slightly elevated temperatures and pressures, depending on the desired outcome.
Major products formed: The major products of these reactions include various quinazoline derivatives, each with distinct chemical and physical properties suitable for different applications.
作用機序
The compound exerts its effects through multiple mechanisms. It can interact with molecular targets such as enzymes and receptors, modulating their activity. The quinazoline moiety is particularly significant in its binding affinity and specificity towards certain biological targets, influencing pathways related to cell growth, apoptosis, and immune responses.
類似化合物との比較
Compared to other quinazoline derivatives, 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione stands out due to its unique combination of a piperidine ring and phenylbutanedione group. Similar compounds include 4-oxoquinazoline derivatives like gefitinib and erlotinib, known for their anticancer activities. the additional functional groups in this compound may confer unique properties and applications, differentiating it from its counterparts.
This detailed article provides a comprehensive overview of 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, highlighting its significance and potential in various fields
特性
IUPAC Name |
1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(17-7-2-1-3-8-17)12-13-22(28)25-14-6-9-18(15-25)26-16-24-20-11-5-4-10-19(20)23(26)29/h1-5,7-8,10-11,16,18H,6,9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFYLCWBLAMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2543580.png)
![N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE](/img/structure/B2543581.png)

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)

![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)


